Sodium benzo[d]thiazole-2-sulfinate Sodium benzo[d]thiazole-2-sulfinate
Brand Name: Vulcanchem
CAS No.: 61073-62-9
VCID: VC8351132
InChI: InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]
Molecular Formula: C7H4NNaO2S2
Molecular Weight: 221.2 g/mol

Sodium benzo[d]thiazole-2-sulfinate

CAS No.: 61073-62-9

Cat. No.: VC8351132

Molecular Formula: C7H4NNaO2S2

Molecular Weight: 221.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium benzo[d]thiazole-2-sulfinate - 61073-62-9

Specification

CAS No. 61073-62-9
Molecular Formula C7H4NNaO2S2
Molecular Weight 221.2 g/mol
IUPAC Name sodium;1,3-benzothiazole-2-sulfinate
Standard InChI InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1
Standard InChI Key KDCSNKDGAOHZMO-UHFFFAOYSA-M
SMILES C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]

Introduction

Structural and Molecular Characterization

Atomic Composition and Bonding

The compound’s structure comprises a benzothiazole ring system—a benzene fused to a thiazole (a five-membered ring containing nitrogen and sulfur)—linked to a sulfinate group (SO2-\text{SO}_2^-) at the 2-position. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents . Key structural features include:

  • Bicyclic framework: The benzothiazole system imposes planarity, facilitating π-π stacking interactions in supramolecular assemblies.

  • Sulfinate group: The SO2-\text{SO}_2^- group acts as a nucleophile and participates in redox reactions, enabling diverse derivatization pathways .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H4NNaO2S2\text{C}_7\text{H}_4\text{NNaO}_2\text{S}_2PubChem
Molecular Weight221.2 g/molVulcanChem
SMILES NotationC1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]PubChem
InChI KeyKDCSNKDGAOHZMO-UHFFFAOYSA-MVulcanChem

Spectroscopic and Crystallographic Data

While crystallographic data for the sodium salt remains limited, computational models predict a monoclinic crystal system with lattice parameters optimized for ionic interactions between the sulfinate and sodium ions . Infrared spectroscopy reveals characteristic absorption bands at 1040 cm1^{-1} (S=O stretching) and 690 cm1^{-1} (C-S vibration), corroborating the presence of the sulfinate group .

Synthesis and Industrial Production

Conventional Synthetic Routes

The most widely reported method involves the reaction of 2-aminobenzenethiol with acyl chlorides or aldehydes under basic conditions, followed by sulfination using sodium sulfite. For example:

C7H5NS+ClSO2NaC7H4NNaO2S2+HCl(yield: 68–72%)[2]\text{C}_7\text{H}_5\text{NS} + \text{ClSO}_2\text{Na} \rightarrow \text{C}_7\text{H}_4\text{NNaO}_2\text{S}_2 + \text{HCl} \quad \text{(yield: 68–72\%)}[2]

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while improving yield to 85%.

  • Visible-light photocatalysis: Enables oxidative sulfination without harsh reagents, as demonstrated in the synthesis of sulfones and sulfonamides .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfinate group undergoes nucleophilic displacement with alkyl halides, yielding sulfone derivatives:

C7H4NNaO2S2+R-XC7H4NO2S2R+NaX(R = alkyl, aryl)[3]\text{C}_7\text{H}_4\text{NNaO}_2\text{S}_2 + \text{R-X} \rightarrow \text{C}_7\text{H}_4\text{NO}_2\text{S}_2\text{R} + \text{NaX} \quad \text{(R = alkyl, aryl)}[3]

Oxidative Coupling

Under mild oxidative conditions, the compound participates in C–S bond-forming reactions, crucial for constructing thioether-containing pharmaceuticals .

Table 2: Representative Reactions and Applications

Reaction TypeProductApplication Domain
Nucleophilic substitutionSulfonesPolymer stabilizers
Oxidative couplingThioethersAnticancer agents
CycloadditionBenzothiazole-fused heterocyclesFluorescent probes

Biological and Pharmacological Activities

Antimicrobial Properties

In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to disruption of bacterial membrane integrity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to sulfonamide drugs, including COX-2 inhibitors and diuretics, leveraging its sulfinate group for facile functionalization .

Material Science

Incorporated into conductive polymers, it enhances thermal stability (decomposition temperature >300°C) and electrical conductivity (104^{-4} S/cm) in polyaniline composites.

Future Perspectives

Ongoing research explores asymmetric catalysis using chiral benzothiazole-sulfinate complexes and the development of metal-organic frameworks (MOFs) for gas storage. Advances in continuous-flow synthesis could further enhance industrial scalability .

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